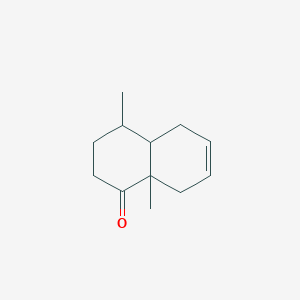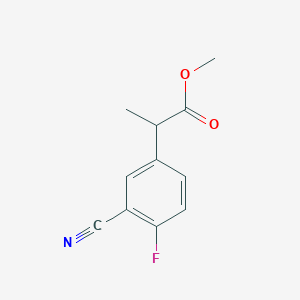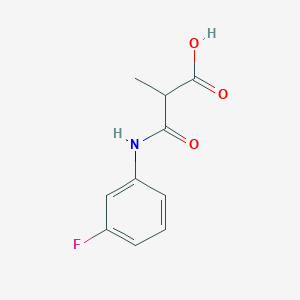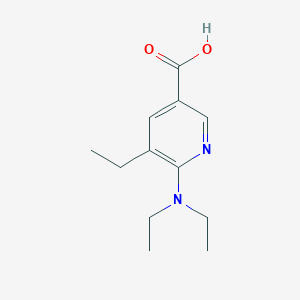
6-Diethylamino-5-ethylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Diethylamino-5-ethylnicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridine carboxylic acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a diethylamino group and an ethyl group attached to the nicotinic acid core, imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature, leading to the formation of the desired nicotinic acid derivative.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.
化学反応の分析
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while substitution reactions can produce various substituted nicotinic acid derivatives.
科学的研究の応用
6-Diethylamino-5-ethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to act through the modulation of nicotinic acid receptors, which play a role in various physiological processes . The compound may also influence redox reactions and metabolic pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the diethylamino and ethyl groups.
Nicotinamide: A derivative of nicotinic acid with an amide group instead of a carboxylic acid group.
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid is unique due to the presence of both diethylamino and ethyl groups, which impart distinct chemical and biological properties
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
6-(diethylamino)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-4-9-7-10(12(15)16)8-13-11(9)14(5-2)6-3/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
RVXPGTLXBAVKKH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CC(=C1)C(=O)O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


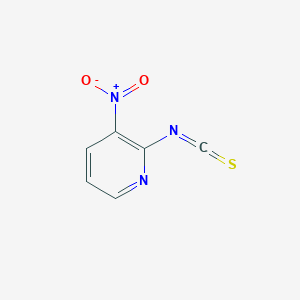
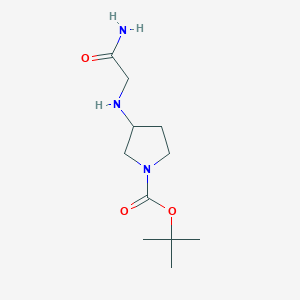
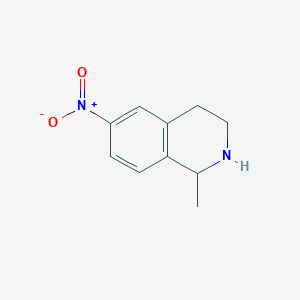
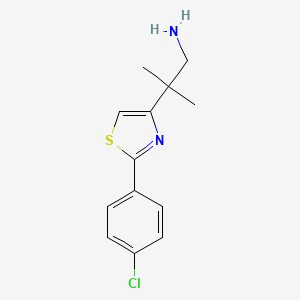
![2-[2-(2-Phenylethenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B8316389.png)
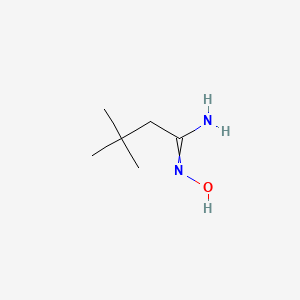
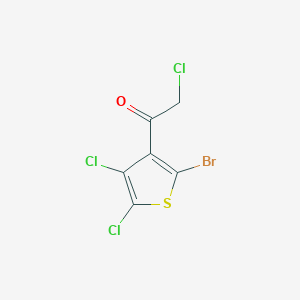
![[1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8316415.png)
